

Technical Guide: Physical Characteristics of N-(2-fluoro-4-nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(2-fluoro-4-nitrophenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound **N-(2-fluoro-4-nitrophenyl)acetamide**. Due to the limited availability of specific experimental data for this compound in public databases, this guide also includes data from closely related isomers and analogs to provide a comparative context. All data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis and characterization are outlined.

Core Physical and Chemical Properties

N-(2-fluoro-4-nitrophenyl)acetamide is a nitroaromatic compound containing a fluorine substituent. Its chemical structure and properties are of interest in medicinal chemistry and materials science.

Property	Value	Source
CAS Number	348-19-6	N/A
Molecular Formula	C ₈ H ₇ FN ₂ O ₃	N/A
Molecular Weight	198.15 g/mol	N/A
Appearance	Not specified; likely a solid	N/A
Melting Point	200-201 °C (Predicted)	N/A
Boiling Point	391.0 ± 32.0 °C (Predicted)	N/A
Density	1.429 ± 0.06 g/cm ³ (Predicted)	N/A

Spectroscopic Data (Comparative)

Specific experimental spectroscopic data for **N-(2-fluoro-4-nitrophenyl)acetamide** is not readily available. The following table presents data for the closely related isomer, N-(4-fluoro-2-nitrophenyl)acetamide, for comparative purposes.

¹H NMR Data for N-(4-fluoro-2-nitrophenyl)acetamide in CDCl₃[1]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment
10.17	s	-	1H	NH
8.79	dd	9.4 Hz, 5.5 Hz	1H	Ar-H
7.45	ddd	9.4 Hz, 2.5 Hz, 1.0 Hz	1H	Ar-H
7.20	ddd	9.4 Hz, 8.5 Hz, 2.5 Hz	1H	Ar-H
2.29	s	-	3H	CH ₃

Experimental Protocols

Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide

The following is a proposed synthesis protocol adapted from a general method for the acetylation of anilines and a procedure for a similar compound.^[1] This reaction involves the acetylation of 2-fluoro-4-nitroaniline using an acetylating agent in the presence of a base.

Materials:

- 2-fluoro-4-nitroaniline
- Acetyl chloride or Acetic anhydride
- Triethylamine (NEt₃) or Pyridine
- Dichloromethane (CH₂Cl₂)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.
- Add triethylamine (1.1 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with deionized water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
- The sample would be dissolved in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
- Characteristic peaks for the amide (N-H and C=O stretching) and nitro (N-O stretching) functional groups would be identified.

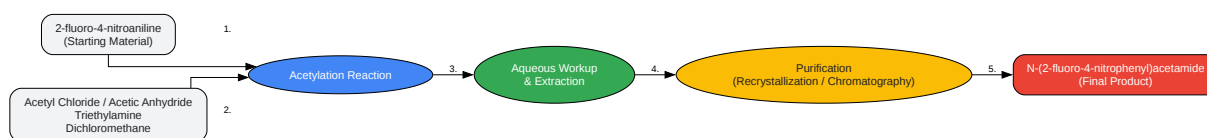
Mass Spectrometry (MS):

- Mass spectral analysis would be performed using techniques such as electrospray ionization (ESI) or electron impact (EI).

- The molecular ion peak $[M]^+$ or $[M+H]^+$ would be observed to confirm the molecular weight of the compound.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **N-(2-fluoro-4-nitrophenyl)acetamide**.



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Caption: Proposed synthesis workflow for **N-(2-fluoro-4-nitrophenyl)acetamide**.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of N-(2-fluoro-4-nitrophenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1335831#physical-characteristics-of-n-2-fluoro-4-nitrophenyl-acetamide\]](https://www.benchchem.com/product/b1335831#physical-characteristics-of-n-2-fluoro-4-nitrophenyl-acetamide)

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